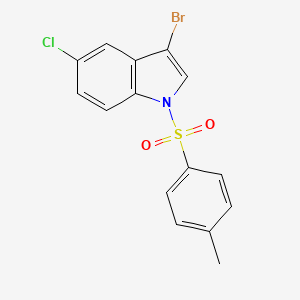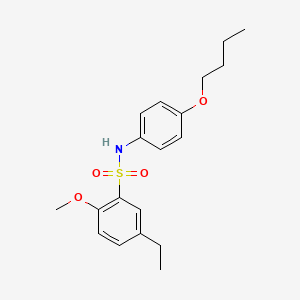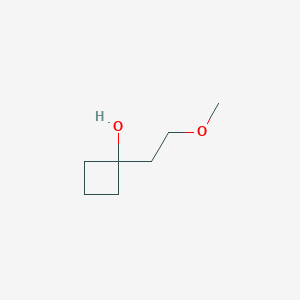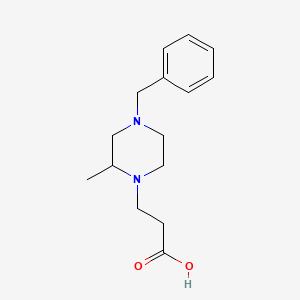
3-(4-Benzyl-2-methylpiperazin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Benzyl-2-methylpiperazin-1-yl)propanoic acid: is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound features a piperazine ring substituted with a benzyl group and a methyl group, along with a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzyl-2-methylpiperazin-1-yl)propanoic acid can be achieved through a multi-step process:
Formation of 4-Benzyl-2-methylpiperazine: This can be synthesized by reacting benzyl chloride with 2-methylpiperazine in the presence of a base such as sodium hydroxide.
Alkylation with Propanoic Acid Derivative: The 4-Benzyl-2-methylpiperazine is then alkylated with a suitable propanoic acid derivative, such as 3-bromopropanoic acid, under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: 3-(4-Benzyl-2-methylpiperazin-1-yl)propanol.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-(4-Benzyl-2-methylpiperazin-1-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound can be used to study the pharmacokinetics and pharmacodynamics of piperazine derivatives.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-Benzyl-2-methylpiperazin-1-yl)propanoic acid would depend on its specific application. In medicinal chemistry, piperazine derivatives often act on neurotransmitter receptors or enzymes, modulating their activity. The benzyl and methyl substitutions may enhance the compound’s binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpiperazin-1-yl)propanoic acid: Lacks the benzyl group, which may result in different pharmacological properties.
4-Benzylpiperazine: Lacks the propanoic acid moiety, which affects its solubility and reactivity.
Uniqueness
3-(4-Benzyl-2-methylpiperazin-1-yl)propanoic acid is unique due to the presence of both benzyl and methyl groups on the piperazine ring, along with the propanoic acid moiety. This combination of functional groups can result in unique pharmacological and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
3-(4-benzyl-2-methylpiperazin-1-yl)propanoic acid |
InChI |
InChI=1S/C15H22N2O2/c1-13-11-16(12-14-5-3-2-4-6-14)9-10-17(13)8-7-15(18)19/h2-6,13H,7-12H2,1H3,(H,18,19) |
InChI Key |
MNBBHMNSHYWOCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1CCC(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


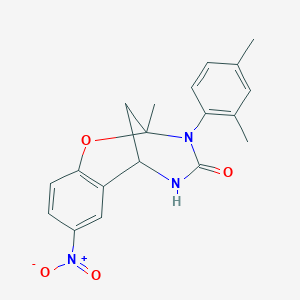
![7-(diethylamino)-3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B15123188.png)
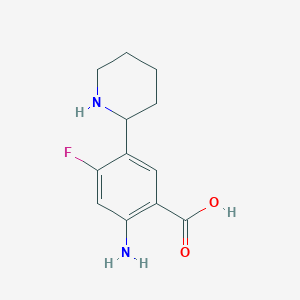
![3-Benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazole-5-c arboxylic acid](/img/structure/B15123204.png)
![[8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B15123205.png)
![N-(2,4-dichlorophenyl)-2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B15123206.png)
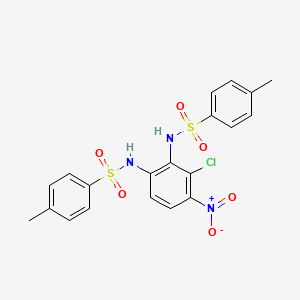
![N-methyl-N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15123217.png)
